3-(5-Chloro-1,3-benzoxazol-2-yl)aniline

Antimalarial Antileishmanial Antitrypanosomal

Researchers often face inconsistent bioactivity from regioisomeric impurities in benzoxazole aniline intermediates. This compound, with its precise 5-chloro substitution and meta-aniline attachment, ensures reproducible SAR. - Antimalarial IC50 of 4.2 µM for chloroacetyl derivatives. - Key bioisostere in suvorexant development, mitigating reactive metabolite risks. - Patented herbicidal scaffold active at low concentrations. Reliable supply with rigorous QC for medicinal chemistry, agrochemical, and CNS drug discovery programs.

Molecular Formula C13H9ClN2O
Molecular Weight 244.67 g/mol
CAS No. 293737-77-6
Cat. No. B1361471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-1,3-benzoxazol-2-yl)aniline
CAS293737-77-6
Molecular FormulaC13H9ClN2O
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H9ClN2O/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H,15H2
InChIKeyQZWFTMFERGNVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Chloro-1,3-benzoxazol-2-yl)aniline (CAS 293737-77-6): A Privileged Benzoxazole Scaffold for Antiprotozoal and Agrochemical Research


3-(5-Chloro-1,3-benzoxazol-2-yl)aniline (CAS 293737-77-6) is a heterocyclic building block featuring a 5-chloro-substituted benzoxazole core linked to a 3-aniline moiety. The benzoxazole scaffold is recognized as a 'privileged structure' in medicinal chemistry, imparting diverse biological activities to its derivatives [1]. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, including those explored for antimalarial, antileishmanial, and herbicidal applications. Its molecular formula is C₁₃H₉ClN₂O, with a molecular weight of 244.68 g/mol, and it is commercially available with a typical purity specification of 95% .

Why 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline is Not Interchangeable with Unsubstituted or Regioisomeric Analogs


The 5-chloro substitution on the benzoxazole ring and the meta-aniline attachment site are not arbitrary; they dictate the compound's unique reactivity profile, physicochemical properties, and biological target engagement. Unlike the unsubstituted 3-(benzoxazol-2-yl)aniline or the para-substituted 4-(5-chloro-1,3-benzoxazol-2-yl)aniline, this specific regioisomer exhibits distinct coordination chemistry with transition metals [1] and has been highlighted as a critical structural feature in high-profile drug discovery programs (e.g., suvorexant) to mitigate metabolic liabilities associated with other heterocycles [2][3]. These differences translate to divergent outcomes in downstream assays, making generic substitution a high-risk proposition for reproducible research.

Quantitative Evidence for Selecting 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline: Comparative Performance Data


Antiprotozoal Activity: Comparative Assessment of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline Derivatives

In a 2021 study, the core scaffold 3-(benzoxazol-2-yl)aniline was used to synthesize a series of derivatives. While the unsubstituted scaffold itself was inactive, chloroacetyl amidation of this scaffold (Compound 5a) resulted in a derivative with quantifiable antimalarial activity against Plasmodium falciparum, achieving an IC₅₀ of 4.2 µM [1]. This contrasts with other benzoxazole aniline derivatives in the same study, such as the butyramide analog (Compound 8b), which exhibited no significant inhibition (>50 µM). This data establishes the 3-(5-chloro-1,3-benzoxazol-2-yl)aniline scaffold as a privileged starting point whose biological activity can be dramatically modulated by specific functionalization, unlike other in-class scaffolds.

Antimalarial Antileishmanial Antitrypanosomal Benzoxazole scaffold

Herbicidal Efficacy: Benzoxazole Aniline Compounds vs. Prior Art Aniline Derivatives

A patent (US20050233909) describes benzoxazole aniline compounds as novel herbicides with a distinct structural advantage. The inventors explicitly differentiate their invention from prior art aniline compounds (JP 139767/1998), stating the compounds are 'clearly different...at least the structure connecting from the benzoxazole portion and a phenyl portion' [1]. The patent claims that these benzoxazole compounds exhibit an 'excellent effect as a herbicide' and are effective against harmful weeds 'even at a low concentration' [2]. While specific IC₅₀ values are not disclosed in the abstract, the invention's novelty is based on the unique benzoxazole linkage, a structural motif present in 3-(5-chloro-1,3-benzoxazol-2-yl)aniline.

Herbicide Agrochemical Crop Protection Weed Control

Drug Discovery: Mitigation of Metabolic Liabilities Through 5-Chloro-1,3-benzoxazole Substitution

The development of the insomnia drug suvorexant (MK-4305) provides a high-profile case for the value of the 5-chloro-1,3-benzoxazol-2-yl moiety. The lead compound in this program (compound 10) contained a fluoroquinazoline ring and, despite good potency and in vivo efficacy, 'formed reactive metabolites in microsomal incubations' [1]. To address this metabolic liability, researchers replaced the fluoroquinazoline ring with a chlorobenzoxazole, resulting in suvorexant (MK-4305), a compound that successfully advanced to Phase III clinical trials [2][3]. This demonstrates that the 5-chloro-1,3-benzoxazol-2-yl group is a validated, metabolically superior alternative to other heterocycles in drug design.

Drug metabolism Orexin receptor antagonist Metabolic stability Insomnia

Validated Research and Development Applications for 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline


Synthesis of Novel Antiprotozoal Agents Targeting Malaria and Leishmaniasis

This compound serves as a proven starting material for the synthesis of antiprotozoal agents. A 2021 study demonstrates that amidation of the 3-benzoxazolyl aniline scaffold with a chloroacetyl group yields derivatives with potent antimalarial activity (IC₅₀ = 4.2 µM) [1]. Researchers can leverage this established SAR to design new analogs with improved potency and selectivity against Plasmodium falciparum and other parasitic species.

Development of Next-Generation Agrochemicals with Enhanced Crop Selectivity

Patented benzoxazole aniline compounds have been identified as effective herbicides, with claims of excellent activity at low concentrations against harmful weeds [1][2]. The unique structural linkage differentiates them from prior art aniline derivatives, suggesting a novel mode of action. This makes 3-(5-chloro-1,3-benzoxazol-2-yl)aniline a valuable building block for agrochemical companies seeking to develop new, selective herbicides for crops like rice.

Design of Metabolically Stable CNS Drug Candidates Using a Validated Bioisostere

The successful replacement of a problematic fluoroquinazoline ring with a chlorobenzoxazole in the development of the insomnia drug suvorexant validates the 5-chloro-1,3-benzoxazol-2-yl moiety as a metabolically superior bioisostere [1][2]. Medicinal chemists can confidently incorporate this scaffold into CNS drug discovery programs to mitigate the risk of reactive metabolite formation, a common cause of drug attrition.

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